molecular formula C15H21N3O4S B194192 Methylhydroxygliclazide CAS No. 87368-00-1

Methylhydroxygliclazide

Katalognummer: B194192
CAS-Nummer: 87368-00-1
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: IHCHVBQHVIUSTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

Methylhydroxygliclazide interacts with various enzymes and proteins in the body. It is formed through the action of the enzyme CYP2C9 on Gliclazide . This interaction involves the hydroxylation of Gliclazide, a process that contributes to the drug’s metabolism .

Cellular Effects

As a metabolite of Gliclazide, this compound may share some of its parent compound’s effects on cells. Gliclazide works primarily by stimulating β cells of the pancreas to release insulin . This effect on cell function impacts cell signaling pathways and cellular metabolism, particularly those involved in glucose regulation .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood but is likely related to its parent compound, Gliclazide. Gliclazide works by binding to the β cell sulfonyl urea receptor (SUR1), blocking the ATP sensitive potassium channels. This leads to a decrease in potassium efflux, resulting in depolarization of the β cells .

Temporal Effects in Laboratory Settings

It is known that Gliclazide, from which this compound is derived, has an elimination half-life of 10.4 hours . This suggests that the effects of this compound may also persist for several hours.

Metabolic Pathways

This compound is involved in the metabolic pathways of Gliclazide. It is one of the several inactive metabolites formed in the metabolism of Gliclazide, with CYP2C9 playing a key role in its formation .

Vorbereitungsmethoden

Methylhydroxygliclazide is synthesized as a metabolite during the metabolism of Gliclazide in the human body. The primary enzyme involved in this process is Cytochrome P450 2C9 (CYP2C9), which catalyzes the hydroxylation of Gliclazide to form this compound . The synthetic route involves the hydroxylation of the benzenesulfonamide moiety of Gliclazide, resulting in the formation of this compound.

Analyse Chemischer Reaktionen

Methylhydroxygliclazide undergoes several chemical reactions, including:

Common reagents and conditions used in these reactions include Cytochrome P450 enzymes and appropriate cofactors. The major product formed from the oxidation of this compound is Carboxygliclazide .

Vergleich Mit ähnlichen Verbindungen

Methylhydroxygliclazide is similar to other metabolites of Gliclazide, such as Carboxygliclazide . it is unique in its specific hydroxylation pattern and its role in the metabolic pathway of Gliclazide. Other similar compounds include:

These compounds share similar metabolic pathways but differ in their specific chemical structures and the enzymes involved in their formation.

Biologische Aktivität

Methylhydroxygliclazide is a significant metabolite of gliclazide, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for elucidating its role in glucose metabolism and its potential therapeutic benefits.

Overview of Gliclazide and Its Metabolism

Gliclazide is known for its hypoglycemic effects, achieved through stimulating insulin secretion from pancreatic beta cells. Upon administration, gliclazide undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, resulting in several metabolites, including this compound and carboxygliclazide. This compound is formed through hydroxylation processes and contributes to the pharmacological profile of gliclazide by influencing its efficacy and safety profile .

This compound retains some biological activity similar to gliclazide, primarily through the following mechanisms:

  • Insulin Secretion : It enhances insulin release from pancreatic beta cells by binding to sulfonylurea receptors (SUR1), leading to the closure of ATP-sensitive potassium channels. This depolarization opens voltage-gated calcium channels, facilitating calcium influx which promotes insulin exocytosis .
  • Insulin Sensitivity : this compound may also improve peripheral insulin sensitivity, contributing to better glucose utilization in tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 4 to 6 hours .
  • Metabolism : Extensively metabolized in the liver; less than 1% of the administered dose appears unchanged in urine. The primary metabolic pathway involves CYP2C19 polymorphisms, which can significantly affect drug clearance and efficacy .
  • Half-life : Approximately 10.4 hours, with a duration of action ranging from 10 to 24 hours .

Efficacy in Diabetes Management

Clinical studies have demonstrated that gliclazide, and by extension its metabolite this compound, effectively lowers blood glucose levels in patients with type 2 diabetes. For instance:

  • In a randomized study involving patients on highly active antiretroviral therapy (HAART), gliclazide showed a significant reduction in mean serum glycemia compared to controls .
  • A meta-analysis indicated that gliclazide has a lower incidence of hypoglycemia compared to other sulfonylureas like glimepiride, suggesting a favorable safety profile .

Adverse Effects

The use of this compound is generally well-tolerated; however, some adverse effects have been reported:

  • Common Effects : Hypoglycemia (11-12%), dizziness (2%), and hypertension (3-4%) .
  • Rare Effects : Cases of weight gain and gastrointestinal disturbances have been noted but are less frequent .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Case Study on Polymorphism Impact : A study highlighted that patients with CYP2C19 polymorphisms exhibited impaired clearance of gliclazide, leading to increased blood glucose control variability. This emphasizes the importance of genetic testing in personalizing diabetes treatment regimens .
  • Long-term Efficacy Study : A longitudinal study involving diabetic patients treated with gliclazide showed sustained glycemic control over two years, with minimal adverse effects reported. This supports the long-term use of this compound as part of diabetes management strategies .

Eigenschaften

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCHVBQHVIUSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007515
Record name N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87368-00-1
Record name Hydroxygliclazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087368001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylhydroxygliclazide
Reactant of Route 2
Reactant of Route 2
Methylhydroxygliclazide
Reactant of Route 3
Methylhydroxygliclazide
Reactant of Route 4
Methylhydroxygliclazide
Reactant of Route 5
Methylhydroxygliclazide
Reactant of Route 6
Methylhydroxygliclazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.